

4-Chloro-6-iodoquinazoline: A Linchpin in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

Cat. No.: B131391

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-6-iodoquinazoline**, a critical heterocyclic intermediate in contemporary medicinal chemistry. The document details its discovery and historical development, focusing on its pivotal role in the synthesis of targeted cancer therapeutics. A thorough examination of its physicochemical properties, supported by tabulated quantitative data, is presented. Furthermore, detailed experimental protocols for its synthesis are provided, alongside visualizations of key synthetic pathways to facilitate a deeper understanding of the chemical processes involved. This guide serves as an essential resource for professionals engaged in drug discovery and development, offering insights into the synthesis and application of this vital chemical scaffold.

Discovery and History

The history of **4-Chloro-6-iodoquinazoline** is intrinsically linked to the broader development of quinazoline-based pharmaceuticals. The foundational quinazoline ring system was first synthesized in 1869 by Peter Griess.^[1] However, the specific discovery of **4-Chloro-6-iodoquinazoline** is more recent and is closely associated with the quest for potent and selective enzyme inhibitors in cancer therapy.

Its emergence as a key chemical intermediate is largely credited to the extensive research and development efforts in the field of tyrosine kinase inhibitors. Specifically, the synthesis of the

dual tyrosine kinase inhibitor, Lapatinib, a 4-anilinoquinazoline derivative, relies heavily on **4-Chloro-6-iodoquinazoline** as a starting material.[2] Patents filed in the late 1990s and early 2000s by pharmaceutical companies, such as GlaxoSmithKline, describe the synthesis of Lapatinib and related compounds, implicitly detailing the initial preparations of **4-Chloro-6-iodoquinazoline** as a necessary precursor.[3] While a singular "discovery" paper for this intermediate is not prominent, its history is documented within the patent literature detailing the synthesis of the now FDA-approved anticancer drug, Tykerb® (Lapatinib).[4]

The strategic incorporation of both a chlorine atom at the 4-position and an iodine atom at the 6-position of the quinazoline core provides two distinct reactive sites. This dual functionality is crucial for the sequential construction of complex molecules like Lapatinib, allowing for nucleophilic substitution at the 4-position and subsequent cross-coupling reactions at the 6-position.

Physicochemical Properties

4-Chloro-6-iodoquinazoline is a solid at room temperature, typically appearing as a light brown to dark gray powder.[5] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₄ ClIN ₂	[5]
Molecular Weight	290.49 g/mol	[5]
CAS Number	98556-31-1	[5]
Melting Point	175.0 to 179.0 °C	[5]
Boiling Point (Predicted)	363.2 ± 22.0 °C	[5]
Density (Predicted)	2.017 ± 0.06 g/cm ³	[5]
Solubility	Chloroform (Slightly), Methanol (Slightly, Heated)	[5]
pKa (Predicted)	0.15 ± 0.30	[5]

Experimental Protocols

The synthesis of **4-Chloro-6-iodoquinazoline** is typically achieved from readily available precursors. Two common methods are detailed below.

Synthesis from 6-iodoquinazolin-4-ol

This method involves the chlorination of 6-iodoquinazolin-4-ol using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Method A: Using Thionyl Chloride

- Reactants:
 - 6-iodoquinazolin-4-ol (5.0 g, 18 mmol)
 - Thionyl chloride (10 mL)
 - Dimethylformamide (DMF) (0.5 mL)
 - Dichloromethane (DCM)
 - Toluene
- Procedure:
 - To a solution of 6-iodoquinazolin-4-ol in thionyl chloride, slowly add dimethylformamide.
 - Heat the mixture to reflux and maintain for 4.5 hours.
 - Cool the reaction mixture to room temperature.
 - Evaporate the mixture to dryness under reduced pressure.
 - Dissolve the residue in dichloromethane and add toluene.
 - Evaporate again under reduced pressure to remove residual thionyl chloride. This step is typically repeated.

- The resulting brown solid is the desired product, **4-Chloro-6-iodoquinazoline** (Yield: 5.2 g, 99%).^[5]

Method B: Using Oxalyl Chloride

- Reactants:
 - 6-iodoquinazolin-4-ol (5.0 g, 18 mmol)
 - Oxalyl chloride (5.2 mL, 60 mmol)
 - Anhydrous Dimethylformamide (DMF) (3.20 mL)
 - 1,2-dichloroethane (DCE)
 - Dichloromethane (DCM)
 - Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - In a reaction flask under a nitrogen atmosphere, cool a solution of anhydrous DMF in 1,2-dichloroethane in an ice-water bath.
 - Slowly add a solution of oxalyl chloride in DCE dropwise. A white precipitate may form.
 - After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.
 - Add 6-iodoquinazolin-4-ol in batches and immediately heat the mixture to reflux for 4.5 hours.
 - Cool the reaction to room temperature.
 - Pour the mixture into an excess of ice-water.
 - Extract the aqueous layer with dichloromethane.

- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a brown solid (Yield: 5.2 g, 99%).[\[5\]](#)

Synthesis from 5-iodo-2-aminobenzoic acid

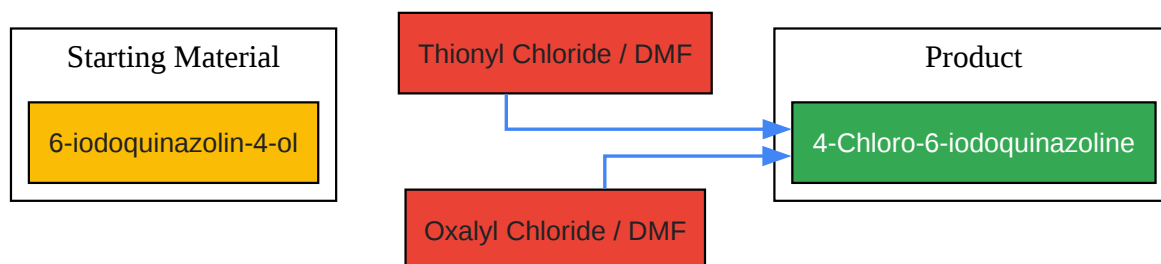
This is a two-step process starting from 5-iodo-2-aminobenzoic acid.

- Reactants:
 - 5-iodo-2-aminobenzoic acid
 - Formamide
 - Phosphorus oxychloride
 - Triethylamine
 - Toluene
- Procedure:
 - Step 1: Synthesis of 6-iodo-3H-quinazolin-4-one
 - Place 5-iodo-2-aminobenzoic acid in formamide and then mix with phosphorus oxychloride.
 - The reaction yields 6-iodo-3H-quinazolin-4-one.[\[2\]](#)
 - Step 2: Synthesis of **4-Chloro-6-iodoquinazoline**
 - Mix the 6-iodo-3H-quinazolin-4-one from the previous step with triethylamine and phosphorus oxychloride in toluene.
 - The reaction yields **4-Chloro-6-iodoquinazoline**.[\[2\]](#)

Mandatory Visualizations

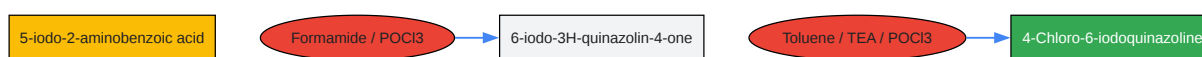
Synthetic Pathways

The following diagrams illustrate the key synthetic routes to **4-Chloro-6-iodoquinazoline**.



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Caption: Synthesis of **4-Chloro-6-iodoquinazoline** from 6-iodoquinazolin-4-ol.

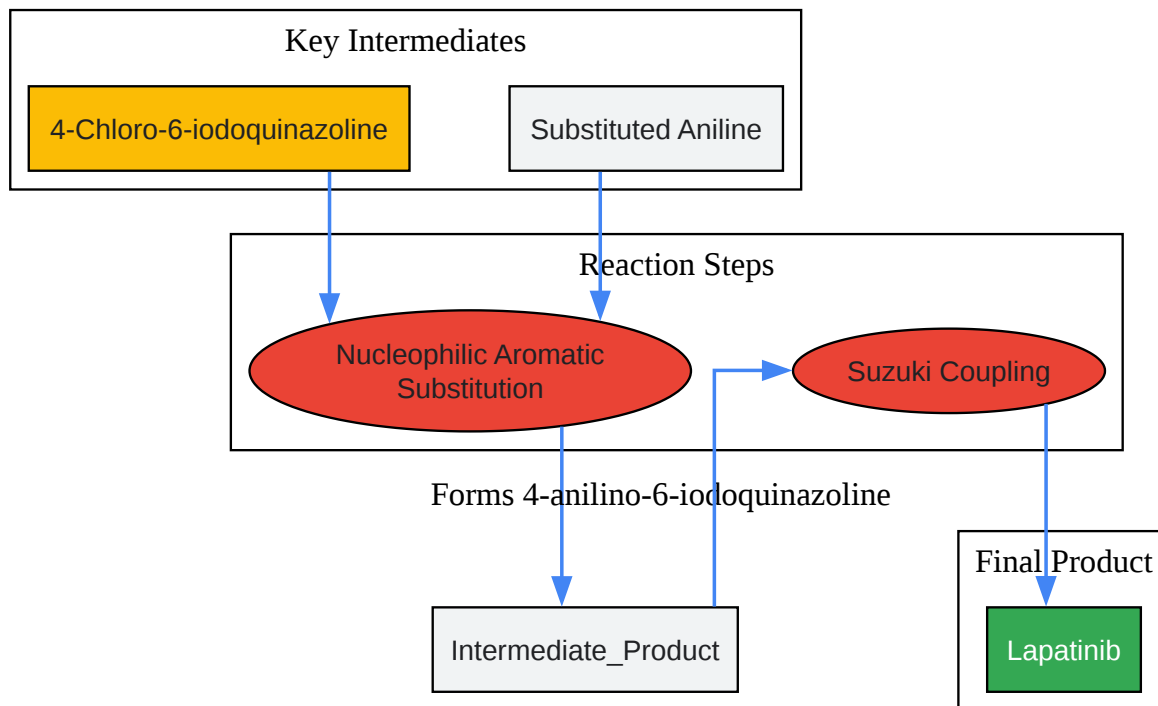


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Caption: Two-step synthesis of **4-Chloro-6-iodoquinazoline**.

Role in Lapatinib Synthesis

The following workflow illustrates the critical role of **4-Chloro-6-iodoquinazoline** in the synthesis of Lapatinib.



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Caption: Role of **4-Chloro-6-iodoquinazoline** in Lapatinib synthesis.

Conclusion

4-Chloro-6-iodoquinazoline stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is relatively recent and tied to the development of targeted therapeutics, its utility as a versatile building block is undeniable. The detailed synthetic protocols and understanding of its chemical properties provided in this guide are intended to support the ongoing efforts of researchers in the development of novel pharmaceuticals. As the landscape of medicinal chemistry continues to evolve, the strategic application of such well-defined intermediates will undoubtedly continue to play a crucial role in the creation of next-generation therapies.

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